molecular formula C22H18BrNOS B14186896 4-(4-Bromophenyl)-2-[1-(6-methoxynaphthalen-2-yl)ethyl]-1,3-thiazole CAS No. 927181-46-2

4-(4-Bromophenyl)-2-[1-(6-methoxynaphthalen-2-yl)ethyl]-1,3-thiazole

Cat. No.: B14186896
CAS No.: 927181-46-2
M. Wt: 424.4 g/mol
InChI Key: VXVCPUFTGUAWLL-UHFFFAOYSA-N
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Description

4-(4-Bromophenyl)-2-[1-(6-methoxynaphthalen-2-yl)ethyl]-1,3-thiazole is a complex organic compound that belongs to the thiazole family

Preparation Methods

The synthesis of 4-(4-Bromophenyl)-2-[1-(6-methoxynaphthalen-2-yl)ethyl]-1,3-thiazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: This can be achieved through the reaction of α-haloketones with thioamides under basic conditions.

    Introduction of the Bromophenyl Group: This step involves the bromination of a phenyl group using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Attachment of the Methoxynaphthyl Group: This can be done through a Friedel-Crafts alkylation reaction, where the naphthalene ring is alkylated with a methoxy group in the presence of a Lewis acid catalyst.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

4-(4-Bromophenyl)-2-[1-(6-methoxynaphthalen-2-yl)ethyl]-1,3-thiazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced thiazole derivatives.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted thiazole derivatives.

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Amines, thiols

Major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazole derivatives.

Scientific Research Applications

4-(4-Bromophenyl)-2-[1-(6-methoxynaphthalen-2-yl)ethyl]-1,3-thiazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 4-(4-Bromophenyl)-2-[1-(6-methoxynaphthalen-2-yl)ethyl]-1,3-thiazole involves its interaction with specific molecular targets and pathways. For example, its potential anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

4-(4-Bromophenyl)-2-[1-(6-methoxynaphthalen-2-yl)ethyl]-1,3-thiazole can be compared with other similar compounds, such as:

    4-Bromo-N-(1-naphthalen-1-yl-ethyl)-benzamide: This compound shares a similar bromophenyl and naphthyl structure but differs in the presence of an amide group instead of a thiazole ring.

    2-(4-Bromophenyl)-1,3-thiazole: This compound lacks the methoxynaphthyl group, making it less complex and potentially less versatile in its applications.

    4-(4-Chlorophenyl)-2-[1-(6-methoxynaphthalen-2-yl)ethyl]-1,3-thiazole: This compound has a chlorophenyl group instead of a bromophenyl group, which may result in different chemical reactivity and biological activity.

Properties

CAS No.

927181-46-2

Molecular Formula

C22H18BrNOS

Molecular Weight

424.4 g/mol

IUPAC Name

4-(4-bromophenyl)-2-[1-(6-methoxynaphthalen-2-yl)ethyl]-1,3-thiazole

InChI

InChI=1S/C22H18BrNOS/c1-14(16-3-4-18-12-20(25-2)10-7-17(18)11-16)22-24-21(13-26-22)15-5-8-19(23)9-6-15/h3-14H,1-2H3

InChI Key

VXVCPUFTGUAWLL-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C3=NC(=CS3)C4=CC=C(C=C4)Br

Origin of Product

United States

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